1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
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Overview
Description
1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is a sophisticated organic compound known for its multifaceted applications in scientific research. This molecule boasts an intricate structure, featuring a blend of thiophene, oxadiazole, piperidine, and piperazine moieties, each contributing unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions:
Formation of Oxadiazole Ring: : This step often employs cyclization reactions involving appropriate precursors under controlled conditions to form the oxadiazole ring.
Attachment of Thiophene Group: : Thiophene derivatives can be incorporated through reactions such as cross-coupling.
Piperidine and Piperazine Functionalization: : These components are integrated through a series of reactions, including nucleophilic substitution and amide formation.
Final Coupling and Ethylation: : The compound’s final assembly involves coupling the functionalized intermediates and subsequent ethylation under specific conditions.
Industrial Production Methods
In industrial settings, the compound's production is scaled up using:
High-pressure Reactors: : To ensure efficient cyclization and coupling.
Automated Synthesis Systems: : For precise control over reaction parameters.
Purification Techniques: : Such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione undergoes various reactions:
Oxidation: : Typically facilitated by reagents like potassium permanganate, forming oxidized derivatives.
Reduction: : Achieved using reducing agents such as lithium aluminum hydride, yielding reduced counterparts.
Substitution: : Halogenation or alkylation reactions are common, with reagents like halogens or alkyl halides, leading to substituted products.
Scientific Research Applications
Chemistry
Catalysis: : The compound serves as a ligand in catalytic cycles, enhancing reaction rates and selectivity.
Biology
Bioactive Molecule: : Functions as a probe in studying enzyme activity and protein interactions.
Medicine
Drug Development: : Explored for its potential therapeutic properties, particularly in targeting specific pathways.
Industry
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique functional groups.
Mechanism of Action
1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione exerts its effects through interactions with molecular targets:
Enzyme Inhibition: : Binds to active sites, modulating enzyme activity.
Pathway Modulation: : Influences cellular pathways by binding to receptors or interfering with signal transduction.
Comparison with Similar Compounds
Compared to similar compounds such as 1-Ethyl-4-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione, this compound stands out due to its:
Thiophene Group: : Provides distinct electronic properties and reactivity.
Enhanced Stability: : The specific arrangement of functional groups imparts greater stability under various conditions.
Similar Compounds
1-Ethyl-4-(3-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
1-Ethyl-4-(3-((3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione
This compound's unique structure and multifaceted applications make it an intriguing subject for further research and development.
Properties
IUPAC Name |
1-ethyl-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-2-22-7-8-24(18(26)17(22)25)19(27)23-6-3-4-13(11-23)10-15-20-16(21-28-15)14-5-9-29-12-14/h5,9,12-13H,2-4,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELERCDIFGBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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